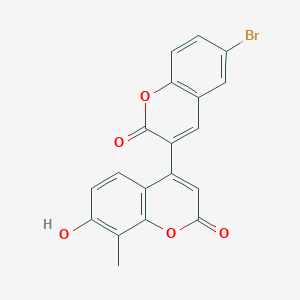
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The pyrazole intermediate is then reacted with a pyrrole derivative.
- Reaction conditions: typically involves a coupling reaction using a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).
Attachment of the Fluorophenyl and Methoxyphenyl Groups:
- The final steps involve the introduction of the 4-fluorophenyl and 2-methoxyphenyl groups through nucleophilic substitution reactions.
- Reaction conditions: may involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and the use of automated synthesis platforms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Core:
- Starting with a hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole ring.
- Reaction conditions: reflux in ethanol or another suitable solvent, with an acid catalyst.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring or the methoxy group under strong oxidizing conditions.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications.
Biology: Investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery.
Industry: Could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
類似化合物との比較
- 1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-(4-Bromophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-(4-Methylphenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding interactions. Fluorine atoms are known to enhance the bioavailability and efficacy of pharmaceutical compounds, making this compound potentially more effective than its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C21H17FN4O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H17FN4O2/c1-28-19-7-3-2-6-18(19)24-20(27)17-14-23-26(16-10-8-15(22)9-11-16)21(17)25-12-4-5-13-25/h2-14H,1H3,(H,24,27) |
InChIキー |
LARATEPRJNQCOU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11301098.png)
![N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301103.png)
![2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11301109.png)


![1-(Phenylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11301130.png)
methanone](/img/structure/B11301134.png)
![N-(2-ethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11301140.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11301141.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B11301165.png)
![N-(4-fluorophenyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)methanesulfonamide](/img/structure/B11301167.png)
![N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11301173.png)
![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide](/img/structure/B11301174.png)
![N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11301177.png)
